N-(3,4-dichlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methoxy group, and a dihydroquinoline moiety.
Preparation Methods
The synthesis of N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves several steps. One common method includes the reaction of 3,4-dichloroaniline with 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline-1-carboxylic acid chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired amide bond .
Chemical Reactions Analysis
N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the suppression of cellular proliferation .
Comparison with Similar Compounds
N-(3,4-DICHLOROPHENYL)-7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE can be compared with other similar compounds, such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C20H20Cl2N2O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-7-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-12-11-20(2,3)24(18-10-14(26-4)6-7-15(12)18)19(25)23-13-5-8-16(21)17(22)9-13/h5-11H,1-4H3,(H,23,25) |
InChI Key |
RIGSCQWAWIRFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C |
Origin of Product |
United States |
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